3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride
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Overview
Description
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is a hydrochloride salt form of a piperidine derivative, which contains both pyrrolidine and piperidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives with pyrrolidine carboxylic acid derivatives. One common method includes the following steps:
Formation of the Amide Bond: The piperidine derivative reacts with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine or pyrrolidine derivatives.
Scientific Research Applications
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyrrolidine derivatives.
Drug Discovery: It serves as a scaffold for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-3-carboxylic acid share structural similarities with 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-2,5-dione are structurally related.
Uniqueness
This compound is unique due to its combined piperidine and pyrrolidine rings, which provide a versatile scaffold for chemical modifications. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
(3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10;/h11,14H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUKTGBEINUCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCCNC2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-59-2 |
Source
|
Record name | 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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